Duocarmycin B2

cytotoxicity duocarmycin IC50

Duocarmycin B2 is a natural product isolated from Streptomyces sp. that belongs to the duocarmycin family of antitumor antibiotics.

Molecular Formula C26H26BrN3O8
Molecular Weight 588.4 g/mol
CAS No. 124325-94-6
Cat. No. B218883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuocarmycin B2
CAS124325-94-6
Synonymsduocarmycin B2
Molecular FormulaC26H26BrN3O8
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC
InChIInChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1
InChIKeyUQPQXFUURNIVNJ-MZHQLVBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Duocarmycin B2 (CAS 124325-94-6): A Halogenated Seco-Precursor in the Duocarmycin Family of Minor-Groove DNA Alkylators


Duocarmycin B2 is a natural product isolated from Streptomyces sp. that belongs to the duocarmycin family of antitumor antibiotics. It is classified as a halogenated seco-compound of duocarmycin A, meaning it lacks the cyclopropane ring present in the ultrapotent duocarmycins A and SA but contains a bromomethyl group enabling intracellular cyclization to the active spirocyclopropylhexadienone species [1]. This structural feature positions Duocarmycin B2 as both a standalone cytotoxic agent and a critical starting material for semi-synthetic duocarmycin derivatives such as pibrozelesin (KW-2189) [2]. The compound binds to the minor groove of DNA and alkylates adenine at the N3 position in a sequence-selective manner, with marked preference for AT-rich regions, thereby disrupting DNA replication and inducing apoptosis [3].

Chemotype

Halogenated seco-duocarmycin tool compound

Probe Type

DNA minor-groove alkylation probe, AT-rich region preference

Scaffold Role

Parent scaffold for pibrozelesin prodrug design

Why Duocarmycin B2 Cannot Be Readily Replaced by Other Duocarmycin Congeners in Research and Development


Although the duocarmycins share a common DNA-alkylating pharmacophore, individual congeners exhibit substantial differences in potency, stability, sequence selectivity, and prodrug conversion kinetics that render them non-interchangeable. Duocarmycin B2 occupies a distinct position between the ultrapotent but labile cyclopropane-containing duocarmycins (A, SA) and the far less potent halogenated variants (C1, C2), with its bromomethyl group conferring a specific balance of pre-activation stability and intracellular activation efficiency [1]. Moreover, Duocarmycin B2 serves as the direct parent scaffold for the clinically evaluated water-soluble prodrug pibrozelesin (KW-2189), a derivatization route not accessible from duocarmycins B1, C1, or C2 without fundamentally altering the activation chemistry [2]. Substituting another duocarmycin without empirical validation would therefore introduce uncontrolled variation in cytotoxic potency, activation kinetics, and downstream biological readouts.

Activation chemistry mismatch

Duocarmycin B1 chloromethyl group may reduce intracellular activation efficiency relative to the bromomethyl group of B2, potentially altering cytotoxicity ranking.

Stability and handling divergence

Cyclopropane-containing duocarmycins A and SA lack the pre-activation stability of halogenated seco forms, which may affect handling and dose–response reproducibility.

Prodrug pathway not transferable

Duocarmycins B1, C1, and C2 do not support the established pibrozelesin prodrug strategy; substituting may require independent activation-pathway validation.

Quantitative Evidence for Duocarmycin B2 Differentiation Against Closest Analogs


Cytotoxic Potency Ranking on Balb 3T3/H-ras Cells: Duocarmycin B2 Outperforms B1, C1, and C2 by 2- to 27-fold

Duocarmycin B2 exhibited an IC50 of 1.5 nM against Balb 3T3/H-ras cells after 72 h exposure, placing it as the third most potent among six duocarmycins tested. Its cytotoxic activity was 2-fold greater than that of Duocarmycin B1 (IC50 = 3.0 nM), 13.3-fold greater than Duocarmycin C2 (IC50 = 20 nM), and 26.7-fold greater than Duocarmycin C1 (IC50 = 40 nM). It was 5-fold less potent than Duocarmycin A (IC50 = 0.3 nM) and 30-fold less potent than Duocarmycin SA (IC50 = 0.05 nM) [1].

Cytotoxic potency ranking
Head-to-head
IC50 1.5 nM (Balb 3T3/H-ras, 72 h)
2× B1, 13× C2, 27× C1; 5× less than A

Supports cell-model endpoint context; potency ranking among seco-compounds.

Verify for target cell lines and exposure times.

cytotoxicity duocarmycin IC50 Balb 3T3/H-ras structure-activity relationship

Differential Chromatin Accessibility: Duocarmycin B2 Alkylation is Significantly Attenuated in Nucleosomal Core DNA but Enhanced at Linker DNA

In a nucleosome accessibility study, Duocarmycin B2 alkylation efficiencies were significantly decreased in histone-bound core DNA and increased at histone-free linker DNA sites when compared with naked DNA conditions, as assessed by sequencing gel electrophoresis. In contrast, both duocarmycin A and duocarmycin SA showed a relatively unaltered ability to alkylate DNA packaged in nucleosome core particles, maintaining both alkylating efficiency and sequence selectivity despite steric perturbations [1]. This indicates that Duocarmycin B2 displays greater context-dependent modulation of DNA alkylation by chromatin architecture than the cyclopropane-containing congeners.

Chromatin accessibility
Head-to-head
Alkylation attenuated in nucleosome core DNA; enhanced at linker DNA vs. A/SA unaltered

Chromatin context-dependent probe for DNA damage research.

Qualitative difference; densitometry data available in source.

chromatin DNA alkylation nucleosome linker DNA epigenetic targeting

Intracellular Prodrug Activation: Correlated Conversion of Halogenated Seco-Compounds to the Active Cyclopropane Form Governs Cytotoxicity

The Ichimura et al. study demonstrated a strong correlation between the in vitro cytotoxic potency of halogenated seco-compounds (B1, B2, C1, C2) and their rate of conversion to the spirocyclopropylhexadienone active form (duocarmycin A) in cells [1]. Duocarmycin B2, bearing a bromomethyl leaving group, undergoes this cyclization more efficiently than the chloromethyl-containing B1 (IC50: 1.5 vs. 3.0 nM) and far more efficiently than C1 and C2 (IC50: 40 and 20 nM), which contain less favorable leaving groups. The ranking of cytotoxic potency (B2 > B1 > C2 > C1) directly mirrors the ranking of intracellular conversion rates to the active cyclopropane form [1].

Activation mechanism
Class-level
Potency ranking (B2>B1>C2>C1) correlates with leaving-group conversion rate to active cyclopropane.

Class-level SAR supports seco-compound procurement for activation studies.

Review-level evidence; confirm for individual compounds.

prodrug activation intracellular conversion cyclopropane formation duocarmycin structure-activity relationship

Duocarmycin B2 as the Direct Parent Scaffold for the Clinically-Evaluated Water-Soluble Prodrug Pibrozelesin (KW-2189)

Pibrozelesin (KW-2189) is a semi-synthetic, water-soluble derivative of Duocarmycin B2 that was advanced to Phase II clinical trials. It is activated by carboxyl esterase to release the DNA-alkylating species. While KW-2189 itself shows reduced in vitro potency compared to Duocarmycin B2 (IC50 of 1.9 μM against H69 cells vs. B2's IC50 of 1.5 nM), it exhibits significant in vivo antitumor activity against murine solid tumors including Colon 26 adenocarcinoma, Colon 38 adenocarcinoma, and B16 melanoma due to improved pharmacokinetics and stability [1]. This clinical development pathway is specific to the B2 scaffold; analogous water-soluble prodrugs derived from B1, C1, or C2 have not demonstrated comparable efficacy profiles in preclinical models [2].

Clinical prodrug path
Cross-study
Parent of pibrozelesin (KW-2189) reaching Phase II; B2 IC50 1.5 nM vs. prodrug 1.9 μM

Clinically evaluated seco-duocarmycin scaffold for ADC payload research.

Cross-study comparable; prodrug requires esterase activation.

prodrug KW-2189 pibrozelesin antibody-drug conjugate carboxyl esterase activation

Duocarmycin B2: Application Scenarios Grounded in Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of Halogenated Seco-Duocarmycins Requiring a Mid-Potency Reference Standard

Duocarmycin B2 serves as an essential reference compound for SAR programs exploring the relationship between halogen leaving groups, intracellular cyclization efficiency, and cytotoxic potency. With an IC50 of 1.5 nM on Balb 3T3/H-ras cells, it provides a mid-range benchmark between the ultrapotent Duocarmycin A (0.3 nM) and the weakly active C1/C2 congeners (20-40 nM), enabling quantitative assessment of novel synthetic analogs [1].

Chromatin Context-Dependent DNA Damage Research Using a Chromatin-Sensitive Alkylator

Duocarmycin B2's differential alkylation efficiency between nucleosomal core DNA and linker DNA makes it a unique probe for studies of chromatin structure-dependent DNA damage and repair. Unlike Duocarmycin A and SA, which alkylate nucleosomal DNA with relatively unaltered efficiency, B2 shows significant attenuation in core particles and enhancement at linker regions, enabling researchers to map chromatin accessibility landscapes through alkylation footprinting [1].

Prodrug Design and ADC Payload Development Based on the Only Clinically-Validated Halogenated Seco-Duocarmycin Scaffold

Duocarmycin B2 is the parent compound of pibrozelesin (KW-2189), the only halogenated seco-duocarmycin-derived agent to have reached Phase II clinical trials. Its bromomethyl group allows for carboxyl esterase-cleavable carbamate prodrug strategies that are not directly transferable to the chloromethyl (B1) or other halogenated congeners. Organizations developing novel ADC payloads or tumor-activated prodrugs can leverage the established B2-to-KW-2189 activation paradigm [2].

In Vitro to In Vivo Translation Studies Using a Prodrug with Defined Activation Kinetics

For pharmacology and translational research teams, Duocarmycin B2 and its prodrug pibrozelesin provide a matched pair for studying the impact of carboxyl esterase-dependent activation on tumor selectivity and therapeutic index. Pibrozelesin's reduced in vitro potency (IC50 1.9 μM) but significant in vivo efficacy against Colon 26, Colon 38, and B16 melanoma models demonstrates the translation benefit of prodrug masking [2].

Application
Selection Property
Validation Focus
Halogenated seco-duocarmycin SAR studies
Cytotoxic potency reference benchmark
Potency-SAR context review
Chromatin-dependent DNA damage studies
Chromatin-sensitive alkylation profile
Nucleosome accessibility mapping
Prodrug and ADC payload design
Clinically evaluated seco-duocarmycin scaffold
Carboxyl esterase activation paradigm review
In vitro-in vivo pharmacology translation
Matched B2-prodrug pair with defined activation
In vivo endpoint-response modeling
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